molecular formula C8H5F6NO B13588260 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol

2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol

Cat. No.: B13588260
M. Wt: 245.12 g/mol
InChI Key: HWQCZIZELVMQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol is a fluorinated organic compound with the molecular formula C8H5F6NO. This compound is characterized by the presence of trifluoromethyl groups and a pyridine ring, making it a valuable intermediate in various chemical syntheses. The incorporation of fluorine atoms imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific reaction conditions . Another approach involves the construction of the pyridine ring from trifluoromethyl-containing building blocks .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted pyridine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymes and receptors, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-trifluoromethyl-pyridin-2-yl)-ethanol
  • 2,2,2-Trifluoro-1-(3-trifluoromethyl-pyridin-2-yl)-ethanol
  • 2,2,2-Trifluoro-1-(6-trifluoromethyl-pyridin-2-yl)-ethanol

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol exhibits unique properties due to the specific positioning of the trifluoromethyl group on the pyridine ring. This positioning influences the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3,6,16H

InChI Key

HWQCZIZELVMQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.